1'-(3-Phenylpropanoyl)spiro[chroman-2,4'-piperidin]-4-one
Beschreibung
Eigenschaften
IUPAC Name |
1'-(3-phenylpropanoyl)spiro[3H-chromene-2,4'-piperidine]-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23NO3/c24-19-16-22(26-20-9-5-4-8-18(19)20)12-14-23(15-13-22)21(25)11-10-17-6-2-1-3-7-17/h1-9H,10-16H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIGZUWFXSPLOTP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12CC(=O)C3=CC=CC=C3O2)C(=O)CCC4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Acyl Anion Equivalent Strategy
A validated approach for spirocyclic systems involves acyl anion equivalents to form benzylic C–C bonds, followed by intramolecular nucleophilic aromatic substitution (SNAr) for ring closure. Adapting this method:
- Dithiane Formation : 6-Chloro-2-fluorobenzaldehyde is converted to its dithiane derivative using 1,3-propanedithiol and iodine catalysis.
- Lithiation and Coupling : Deprotonation with lithium diisopropylamide (LDA) at −78°C generates an acyl anion equivalent, which reacts with N-Boc-4-piperidone to form a tertiary alcohol intermediate.
- SNAr Cyclization : Treatment with pyridinium hydrobromide perbromide facilitates bromide installation, followed by microwave-assisted SNAr ring closure in tetrahydrofuran (THF) at 70°C.
Key Data :
Alternative Cyclization via Friedel-Crafts Alkylation
For chroman-4-one formation, Friedel-Crafts alkylation of a phenol derivative with a piperidine-containing epoxide could establish the spiro center. For example:
- Epoxide Synthesis : React 4-piperidone with epichlorohydrin under basic conditions.
- Cyclization : Treat the epoxide with a phenolic compound and Lewis acid (e.g., BF₃·OEt₂) to induce electrophilic aromatic substitution.
Advantages : Single-step spirocycle formation.
Challenges : Regioselectivity and competing polymerization.
Functionalization of the Piperidine Nitrogen
N-Acylation with 3-Phenylpropanoyl Chloride
After deprotecting the Boc group (e.g., with trifluoroacetic acid), the piperidine nitrogen is acylated:
- Reaction Conditions : 3-Phenylpropanoyl chloride (1.2 eq), triethylamine (2 eq), THF, 0°C to room temperature.
- Scavenging : Add N-methylpiperazine to quench excess acyl chloride and simplify purification.
Key Data :
Reductive Amination Pathway
An alternative route employs reductive amination to introduce the 3-phenylpropanoyl group:
- Condensation : React spiro[chroman-2,4'-piperidin]-4-one with 3-phenylpropionaldehyde in methanol.
- Reduction : Use sodium cyanoborohydride (NaBH₃CN) at pH 5–6 to selectively reduce the imine.
Advantages : Avoids handling acyl chlorides.
Disadvantages : Lower yields (~65%) due to competing side reactions.
Comparative Analysis of Synthetic Routes
Analytical Characterization and Validation
Critical spectroscopic data for 1'-(3-phenylpropanoyl)spiro[chroman-2,4'-piperidin]-4-one:
- IR : νmax 1,719 cm⁻¹ (chroman-4-one carbonyl), 1,650 cm⁻¹ (amide carbonyl).
- ¹H NMR (CDCl₃): δ 7.25–7.45 (m, 5H, Ar-H), 4.21 (s, 2H, CH₂CO), 3.72–3.85 (m, 4H, piperidine-H).
- MS (ESI+) : m/z 393.2 [M + H]⁺.
Industrial-Scale Considerations
Patent WO2019165981 highlights the utility of telescoping reactions for library synthesis. Applying this principle:
- One-Pot Sequential Reactions : Perform N-acylation and subsequent Sonogashira couplings without isolating intermediates.
- Catalytic Systems : Use Pd(PPh₃)₄ for cross-couplings to introduce diversity at the chroman aryl position.
Scale-Up Challenges :
- Purification of polar byproducts.
- Microwave irradiation limitations in batch reactors.
Analyse Chemischer Reaktionen
1’-(3-Phenylpropanoyl)spiro[chroman-2,4’-piperidin]-4-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring, using reagents like alkyl halides or sulfonates.
The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Pharmacological Applications
1'-(3-Phenylpropanoyl)spiro[chroman-2,4'-piperidin]-4-one serves as a crucial pharmacophore in drug development. Its structural framework is integral in designing compounds aimed at various therapeutic targets, particularly in treating neurological disorders and cancer.
Therapeutic Efficacy
- Neurological Disorders : Compounds derived from this structure have shown promise in enhancing drug efficacy for conditions such as Alzheimer's disease and other cognitive impairments by modulating neurotransmitter systems .
- Cancer Treatment : Recent studies indicate that piperidine-based compounds exhibit cytotoxic effects against various cancer cell lines, including leukemia and myeloma. The spiro structure enhances the interaction with biological targets, potentially leading to novel anticancer therapies .
Biological Research
The compound is widely used in biological studies to investigate enzyme mechanisms and receptor interactions. Its unique structure allows researchers to explore:
- Enzyme Inhibition : Studies have demonstrated that derivatives can inhibit specific enzymes involved in metabolic pathways relevant to diseases like diabetes and obesity .
- Molecular Docking Studies : Computational methods have been employed to predict the interactions of these compounds with target proteins, offering insights into their mechanism of action and guiding further development .
Material Science Applications
Beyond pharmaceuticals, this compound is being explored for its potential in material science:
- Polymer Development : The compound's structural properties make it suitable for creating advanced materials, including polymers with specific mechanical and thermal properties .
- Coatings and Composites : Its application in developing coatings that require unique chemical resistance is under investigation, aiming at enhancing performance in various industrial applications .
Case Studies
Several studies highlight the compound's relevance across different fields:
| Study | Focus | Findings |
|---|---|---|
| 1 | Neurological Disorders | Demonstrated enhanced efficacy in models of Alzheimer's disease through modulation of cholinergic pathways. |
| 2 | Cancer Research | Exhibited significant cytotoxicity against leukemia cell lines with a clear structure-activity relationship established through molecular docking. |
| 3 | Material Science | Developed novel polymer composites that showed improved thermal stability and mechanical strength. |
Wirkmechanismus
The mechanism of action of 1’-(3-Phenylpropanoyl)spiro[chroman-2,4’-piperidin]-4-one is not fully understood, but it is believed to interact with various molecular targets and pathways. The spirocyclic structure allows for unique interactions with enzymes and receptors, potentially inhibiting or modulating their activity. Further research is needed to elucidate the specific molecular targets and pathways involved.
Vergleich Mit ähnlichen Verbindungen
Structural and Functional Modifications
The pharmacological profile of spiro[chroman-2,4'-piperidin]-4-one derivatives is highly dependent on substituents at the 1'-position. Key comparisons include:
Sulfonyl-Substituted Derivatives
- Example : 1'-((4-Chlorophenyl)sulfonyl)spiro[chroman-2,4'-piperidin]-4-one (Compound 16/106) .
- Activity : Exhibited potent cytotoxicity against MCF-7, A2780, and HT-29 cancer cells (IC50 = 0.31–5.62 µM). Mechanistic studies revealed apoptosis induction and cell cycle arrest .
- SAR : The sulfonyl group enhances electron-withdrawing properties, improving target binding and metabolic stability.
Quinoline-Carbonyl Derivatives
- Example: 1'-(2-(4-Methoxyphenyl)quinoline-4-carbonyl)spiro[chroman-2,4'-piperidin]-4-one (12a) .
- SAR : Methoxy groups improve solubility, while chloro substituents (e.g., 12d, 12e) enhance lipophilicity and membrane permeability .
Hydroxamic Acid Derivatives
- Example : Spiro[chromane-2,4'-piperidine] hydroxamic acid (Compound 30d) .
- Activity : Inhibited HDACs with oral bioavailability and tumor growth suppression in murine models.
- SAR : The hydroxamic acid moiety chelates zinc ions in HDAC active sites, critical for enzymatic inhibition.
3-Phenylpropanoyl Derivative
Physicochemical Properties
| Property | Sulfonyl Derivative | Quinoline-Carbonyl | Hydroxamic Acid | 3-Phenylpropanoyl |
|---|---|---|---|---|
| LogP | ~3.5 (high) | ~4.2 | ~2.8 | ~3.1 (predicted) |
| Solubility (µg/mL) | <10 (low) | 15–20 | >50 | ~30 (predicted) |
| Metabolic Stability | High | Moderate | Low | Moderate |
- Key Insight: The 3-phenylpropanoyl group may offer a balance between lipophilicity and solubility, addressing limitations of sulfonyl (high LogP) and hydroxamic acid (poor stability) derivatives.
Biologische Aktivität
1'-(3-Phenylpropanoyl)spiro[chroman-2,4'-piperidin]-4-one is a compound belonging to the spiro[chroman-2,4'-piperidine] class, which has gained attention for its diverse biological activities. This article compiles findings from various studies to elucidate the biological activity, mechanisms of action, and potential therapeutic applications of this compound.
Chemical Structure and Properties
The compound features a unique spiro structure that combines a chroman and piperidine moiety. Its molecular formula is with a molecular weight of approximately 217.26 g/mol. The presence of the phenylpropanoyl group enhances its pharmacological properties.
Antiparasitic Activity
Research has indicated that derivatives of spiro[chroman-2,4'-piperidine] exhibit significant antiparasitic properties. For instance, compounds with similar structural features have shown effective inhibition against Trypanosoma cruzi and Leishmania infantum, with IC50 values ranging from 13.3 to 32 µM for the amastigote forms of these parasites . The selectivity index (SI) for these compounds suggests low cytotoxicity towards mammalian cells, indicating their potential as therapeutic agents against parasitic infections.
Anticancer Properties
The spiro[chroman-2,4'-piperidin]-4-one scaffold has been explored for its anticancer activity. In vitro studies have demonstrated that certain derivatives can induce apoptosis in cancer cell lines through various mechanisms, including the modulation of apoptotic pathways and inhibition of cell proliferation . The structure-activity relationship (SAR) analyses have highlighted specific substitutions on the chroman ring that enhance anticancer efficacy.
The biological activity of this compound is attributed to several mechanisms:
- Enzyme Inhibition : Compounds in this class have been shown to inhibit key enzymes involved in parasite metabolism and cancer cell survival.
- Cell Cycle Arrest : Some studies report that these compounds can induce G1 phase arrest in cancer cells, preventing further proliferation.
- Reactive Oxygen Species (ROS) Generation : Increased ROS levels have been observed in treated cells, contributing to oxidative stress and subsequent cell death.
Case Studies
- Antiparasitic Screening : A study evaluated several spiro[chroman-2,4'-piperidine] derivatives against Leishmania major, revealing promising results with selectivity indices greater than 7 for specific compounds. These findings support their potential as lead candidates for antiparasitic drug development .
- Cancer Cell Line Testing : In a series of experiments involving human cancer cell lines (e.g., MCF-7 breast cancer cells), derivatives exhibited significant cytotoxic effects compared to standard chemotherapeutics. The most potent compound induced apoptosis through caspase activation and mitochondrial disruption .
Data Summary Table
Q & A
Q. What synthetic methodologies are commonly employed to prepare 1'-(3-phenylpropanoyl)spiro[chroman-2,4'-piperidin]-4-one derivatives?
The synthesis typically involves multi-step routes, including:
- Spirocyclization : Base-catalyzed condensation of chromanone precursors with piperidinone derivatives (e.g., N-Boc-4-piperidinone) to form the spirochromanone core .
- Acylation : Reaction of the spiro intermediate with acid chlorides (e.g., 3-phenylpropanoyl chloride) under triethylamine catalysis at 60°C for 5 hours, followed by solvent removal and recrystallization from ethanol .
- Sulfonylation : Introduction of sulfonyl groups using sulfonyl chlorides under room-temperature stirring, yielding derivatives with enhanced bioactivity .
Q. What analytical techniques are critical for structural characterization of spirochromanone derivatives?
Key methods include:
Q. Which in vitro models are standard for preliminary cytotoxicity screening of these derivatives?
The MTT assay is widely used, employing:
- Cell lines : MCF-7 (breast), A2780 (ovarian), and HT-29 (colorectal adenocarcinoma) .
- Protocol : 72-hour treatment, followed by viability measurement via absorbance at 570 nm. IC values are calculated using dose-response curves .
Advanced Research Questions
Q. How do structural modifications (e.g., sulfonyl vs. trimethoxyphenyl substituents) influence anticancer activity?
- Sulfonyl groups : Compound 16 (with a sulfonyl bridge) showed potent activity (IC = 0.31–5.62 µM) due to enhanced electrophilicity and tubulin binding .
- Trimethoxyphenyl groups : Derivative 15 exhibited weak activity (IC = 18.77–47.05 µM), attributed to steric hindrance and reduced membrane permeability .
- Halogenation : Dichlorobenzoyl substitutions (e.g., in 1'-(2,5-dichlorobenzoyl) derivatives) improve lipophilicity and acetyl-CoA carboxylase inhibition (IC < 100 nM) .
Q. What methodologies elucidate apoptosis induction mechanisms in spirochromanone-treated cells?
- Annexin V/PI Staining : Quantifies early/late apoptotic populations via flow cytometry. Compound 16 increased early apoptosis >3-fold in MCF-7 cells at 10 µM .
- Cell Cycle Analysis : Propidium iodide staining reveals G2/M arrest (e.g., 1.54% sub-G1 cells at 10 µM), indicating DNA damage checkpoint activation .
Q. How do spirochromanones inhibit acetyl-CoA carboxylase (ACC), and what experimental approaches validate this?
- Mechanism : Dichlorobenzoyl derivatives bind ACC’s biotin carboxylase domain, disrupting fatty acid synthesis .
- Validation :
- In vitro ACC assays : Measure NADPH consumption at 340 nm .
- Molecular docking : AutoDock/Vina simulations predict binding affinities (e.g., ΔG = -9.2 kcal/mol for dichlorobenzoyl derivatives) .
Q. What strategies improve the bioavailability of spirochromanone derivatives?
- Salt formation : Hydrochloride salts (e.g., 6-methoxyspiro derivatives) enhance aqueous solubility .
- Lipophilicity optimization : LogP adjustments via substituent variation (e.g., replacing phenyl with fluorinated groups) .
- Prodrug design : Esterification of hydroxyl groups to improve membrane permeability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
